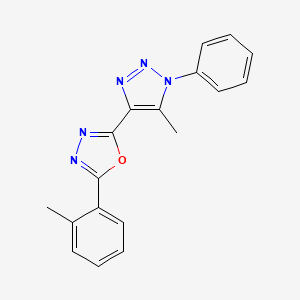
2-(2-甲基苯基)-5-(5-甲基-1-苯基-1H-1,2,3-三唑-4-基)-1,3,4-恶二唑
描述
2-(2-methylphenyl)-5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole, also known as MOT, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in medicinal chemistry. The compound is synthesized through a multistep process involving the reaction of various reagents, and its structure has been confirmed through spectroscopic techniques.
科学研究应用
合成与表征
- Obushak 等人 (2008) 的一项研究详细介绍了 5-取代 2-(1-芳基-5-甲基-1H-1,2,3-三唑-4-基)-1,3,4-恶二唑的合成,提供了对创建此类化合物所涉及的化学反应和途径的见解 (Obushak, Pokhodylo, Pidlypnyi, & Matiichuk, 2008).
- Vankadari 等人 (2018) 的另一项研究合成了一系列新的三唑基衍生的 1,3,4-恶二唑,通过各种光谱分析确认了这些化合物的结构 (Venkatagiri et al., 2018).
抗菌活性
- 这些化合物的抗菌特性已被广泛研究。例如,Tien 等人 (2016) 测试了衍生物对细菌、霉菌和酵母的抗菌活性 (Tien, Tran Thi Cam, Bui Manh, & Dang, 2016).
- 同样,Sindhu 等人 (2013) 探讨了新型 2-芳基-5-((1-芳基-1H-1,2,3-三唑-4-基)甲硫基)-1,3,4-恶二唑对引起微生物感染的微生物的体外生长的影响 (Sindhu et al., 2013).
抗癌应用
- 还探索了这些化合物的潜在抗癌特性。Ravinaik 等人 (2021) 合成了一系列取代衍生物,并对它们对各种癌细胞系的抗癌活性进行了评估,显示出有希望的结果 (Ravinaik et al., 2021).
化学性质和应用
- Bumagin 等人 (2018) 合成了新的取代三唑,包括 1,3,4-恶二唑衍生物,并评估了它们作为钯 (II) 络合物中的配体,用于在水性介质中催化 (Bumagin et al., 2018).
其他研究
- 其他研究探索了这些化合物的各个方面,包括它们的合成、结构表征以及在科学和医学不同领域的潜在应用。这些研究包括 Tsitsa 等人 (1989) 关于抗惊厥活性的工作和 Dürüst 等人 (2012) 关于抗原生动物活性的工作 (Tsitsa et al., 1989), (Dürüst, Karakuş, Kaiser, & Taşdemir, 2012).
属性
IUPAC Name |
2-(2-methylphenyl)-5-(5-methyl-1-phenyltriazol-4-yl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O/c1-12-8-6-7-11-15(12)17-20-21-18(24-17)16-13(2)23(22-19-16)14-9-4-3-5-10-14/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXPMGRKYDVDNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(O2)C3=C(N(N=N3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 5-(aminocarbonyl)-4-methyl-2-({[4-(4-methylbenzyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4692502.png)
![1-[(4-chloro-3-methylphenoxy)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4692503.png)

![2-(methylthio)-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B4692517.png)
![2-{3-[4-oxo-3-(1,3-thiazol-2-yl)-3,4-dihydro-2-quinazolinyl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4692520.png)
![4-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-2-(4-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4692523.png)


![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(1-ethyl-2-methyl-1H-indol-3-yl)ethanone](/img/structure/B4692556.png)
![N-1,3-benzothiazol-2-yl-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4692561.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4692568.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(4-{[(2,6-dimethylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4692573.png)
![3,6-dimethyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4692577.png)
![3-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B4692590.png)